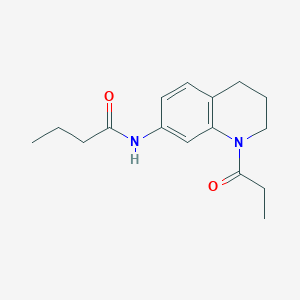
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea (DMPU) is a small molecule that has a wide range of applications in scientific research. It has been used in various experiments to study the biochemical and physiological effects of various compounds. DMPU has a unique chemical structure and is a useful tool in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosine kinase. This inhibition leads to the inhibition of certain biochemical processes, such as protein synthesis. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to interact with certain receptors, such as G-protein coupled receptors, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase, which can lead to changes in cell signaling pathways. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to interact with certain receptors, such as G-protein coupled receptors, which can lead to changes in cell signaling pathways. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of experiments. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has a relatively low toxicity, which makes it a safe choice for use in lab experiments. The main limitation of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Orientations Futures
The potential future directions for the use of 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea include further studies of its mechanisms of action and its effects on various biochemical and physiological processes. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various environmental toxins and pollutants. 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could also be used in further studies of the effects of various drugs and compounds. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various diseases and disorders. Finally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea could be used in further studies of the effects of various dietary and lifestyle changes.
Méthodes De Synthèse
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea can be synthesized by a variety of methods. The most common method is the reaction of 2,4-dimethoxybenzaldehyde with 2-hydroxy-2-phenylpropylurea in the presence of a base, such as sodium hydroxide. This reaction produces the desired compound in high yields.
Applications De Recherche Scientifique
3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been used in a variety of scientific research applications. It has been used in studies to investigate the biochemical and physiological effects of various compounds and drugs. It has also been used to study the mechanism of action of various compounds. Additionally, 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-2-phenylpropyl)urea has been used to study the effects of various environmental toxins and pollutants.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(22,13-7-5-4-6-8-13)12-19-17(21)20-15-10-9-14(23-2)11-16(15)24-3/h4-11,22H,12H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWREZNCWBAKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=C(C=C1)OC)OC)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)
![N-{3-methyl-4-[(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}propanamide](/img/structure/B6495777.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6495784.png)
![N'-[(4-hydroxyoxan-4-yl)methyl]-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B6495791.png)




![4-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6495815.png)
![N-(4-{[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}-3-methylphenyl)propanamide](/img/structure/B6495819.png)
![1-(3-chlorophenyl)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]methanesulfonamide](/img/structure/B6495820.png)


